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molecular formula C10H13NO2 B8300062 4-Butoxypyridine-2-carbaldehyde

4-Butoxypyridine-2-carbaldehyde

Cat. No. B8300062
M. Wt: 179.22 g/mol
InChI Key: ZONRUHYQVBPWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026244B2

Procedure details

The title compound was prepared in accordance with the general method described in Example 17(d) using (4-butoxypyridin-2-yl)methanol (0.82 g, 4.50 mmol, obtained from Example 18(c)) and activated manganese dioxide (3.50 g, 40.5 mmol). 0.67 g of title compound (82% yield) was obtained as a colorless oil.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([CH2:12][OH:13])[CH:7]=1)[CH2:2][CH2:3][CH3:4]>[O-2].[O-2].[Mn+4]>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([CH:12]=[O:13])[CH:7]=1)[CH2:2][CH2:3][CH3:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
C(CCC)OC1=CC(=NC=C1)CO
Step Two
Name
Quantity
3.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in accordance with the general method

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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